Cas no 96464-10-7 (2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine)

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine structure
96464-10-7 structure
Nome do Produto:2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
N.o CAS:96464-10-7
MF:C13H8BrClN2
MW:307.573020935059
MDL:MFCD00444818
CID:1028971
PubChem ID:398280

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
    • 2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine (ACI)
    • Imidazo[1,2-a]pyridine, 2-(p-bromophenyl)-6-chloro- (6CI)
    • NCGC00307427-01
    • STK893868
    • AG-996/31204037
    • CS-0165891
    • EN300-1221159
    • HMS590F11
    • 3P-096
    • F1018-0635
    • Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
    • DTXSID60327962
    • AB00127315-04
    • AI-204/31691042
    • AKOS001476856
    • BBL021162
    • ChemDiv1_001177
    • 96464-10-7
    • SR-01000410961
    • MFCD00444818
    • E82050
    • NSC-707994
    • SR-01000410961-1
    • EU-0069347
    • NSC707994
    • 2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine
    • MDL: MFCD00444818
    • Inchi: 1S/C13H8BrClN2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
    • Chave InChI: AYRHYFIXKCKMIK-UHFFFAOYSA-N
    • SMILES: ClC1=CN2C(=NC(C3C=CC(Br)=CC=3)=C2)C=C1

Propriedades Computadas

  • Massa Exacta: 305.95594g/mol
  • Massa monoisotópica: 305.95594g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 268
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.7
  • Superfície polar topológica: 17.3Ų

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-1221159-0.05g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
0.05g
$76.0 2023-08-31
Enamine
EN300-1221159-10.0g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
10.0g
$1778.0 2023-07-10
Life Chemicals
F1018-0635-1g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
1g
$387.0 2023-09-07
Enamine
EN300-1221159-0.5g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
0.5g
$310.0 2023-08-31
Enamine
EN300-1221159-2.5g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7
2.5g
$810.0 2023-08-31
Life Chemicals
F1018-0635-0.25g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
0.25g
$348.0 2023-09-07
Alichem
A029182496-1g
2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%
1g
$501.60 2023-08-31
Chemenu
CM151267-1g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%
1g
$*** 2023-05-04
Life Chemicals
F1018-0635-10g
2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine
96464-10-7 95%+
10g
$1625.0 2023-09-07
A2B Chem LLC
AI65292-250mg
Imidazo[1,2-a]pyridine, 2-(4-bromophenyl)-6-chloro-
96464-10-7 97%
250mg
$64.00 2023-12-29

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Potassium ,  9-(Methylamino)-1H-phenalen-1-one Solvents: Dimethyl sulfoxide ,  1,4-Dioxane ;  24 h, 25 - 30 °C
Referência
Reduced Phenalenyl in Catalytic Dehalogenative Deuteration and Hydrodehalogenation of Aryl Halides
Singh, Bhagat; Ahmed, Jasimuddin; Biswas, Amit; Paira, Rupankar; Mandal, Swadhin K., Journal of Organic Chemistry, 2021, 86(10), 7242-7255

Synthetic Routes 2

Condições de reacção
1.1 Catalysts: Magnesium oxide Solvents: Water ;  2.5 h, rt
Referência
A simple and efficient synthesis of imidazolo[1,2-a]pyridines using MgO in aqueous medium
Patil, S. V.; Gaikwad, N. D.; Bobade, V. D., Arabian Journal of Chemistry, 2016, 9,

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Acetone
1.2 Catalysts: Hydrogen bromide Solvents: Methanol
Referência
Preparation of 2-aryl- and 2-(aryloxymethyl)imidazo[1,2-a]pyridines and related compounds
Sundberg, Richard J.; Dahlhausen, D. J.; Manikumar, G.; Mavunkel, B.; Biswas, Atanu; et al, Journal of Heterocyclic Chemistry, 1988, 25(1), 129-37

Synthetic Routes 4

Condições de reacção
1.1 Solvents: Ethanol ;  6 h, reflux
Referência
Synthesis and antimicrobial activity of novel imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones
Rajitha, G.; Ravibabu, V.; Ramesh, G.; Rajitha, B., Research on Chemical Intermediates, 2016, 42(3), 1989-1998

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
Referência
Metal-Free, H2O2-Mediated, Regioselective Direct C-3 Hydroxylation of Imidazo[1,2-a]pyridines via C(sp2)-H Bond Functionalization
Kant Yadav, Ravi; Kumar, Yogesh; Chaudhary, Sandeep, ChemistrySelect, 2020, 5(29), 9235-9239

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  3 - 4 h, 80 °C
Referência
Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization
Yadav, Ravi Kant; Sharma, Richa; Gautam, Deepak; Joshi, Jyoti; Chaudhary, Sandeep, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741

Synthetic Routes 7

Condições de reacção
1.1 Catalysts: Iodine Solvents: Ethanol ;  3 h
Referência
A simple and efficient route to 2-arylimidazo[1,2-a]pyridines and zolimidine using automated grindstone chemistry
Das, Dharmendra; Bhutia, Zigmee T.; Panjikar, Padmini C.; Chatterjee, Amrita; Banerjee, Mainak, Journal of Heterocyclic Chemistry, 2020, 57(11), 4099-4107

Synthetic Routes 8

Condições de reacção
1.1 overnight, 60 °C
Referência
Mild Homologation of Esters through Continuous Flow Chloroacetate Claisen Reactions
Ganiek, Maximilian A.; Ivanova, Maria V.; Martin, Benjamin; Knochel, Paul, Angewandte Chemie, 2018, 57(52), 17249-17253

Synthetic Routes 9

Condições de reacção
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  1 - 2 h, rt
Referência
Ionic liquid promoted synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives and their antibacterial screening
Bhargava, Sangeeta; Choudhary, Anita, International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(6), 553-557

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Sodium dodecyl sulfate ,  Iodine Solvents: Water ;  12 h, 40 °C
Referência
Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an "On-Water" Platform
Bhutia, Zigmee T.; Panjikar, Padmini C.; Iyer, Shruti; Chatterjee, Amrita ; Banerjee, Mainak, ACS Omega, 2020, 5(22), 13333-13343

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Ethanol ;  1 - 2 h, 70 °C
Referência
Mn-Mediated Direct Regioselective C-H Trifluoromethylation of Imidazopyridines and Quinoxalines
Firuz, Mahdieh Esi; Rajai-Daryasarei, Saideh ; Rominger, Frank; Biglari, Abbas; Balalaie, Saeed, Journal of Organic Chemistry, 2023, 88(15), 10599-10608

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Raw materials

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Preparation Products

2-(4-bromophenyl)-6-chloroimidazo1,2-apyridine Literatura Relacionada

  • 1. Cu–Mn spinel oxide catalyzed synthesis of imidazo[1,2-a]pyridines through domino three-component coupling and 5-exo-dig cyclization in water
    Jaideep B. Bharate,Santosh K. Guru,Shreyans K. Jain,Samdarshi Meena,Parvinder Pal Singh,Shashi Bhushan,Baldev Singh,Sandip B. Bharate,Ram A. Vishwakarma RSC Adv. 2013 3 20869
Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
pengshengyue
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
pengshengyue
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd